6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is an indole derivative known for its significant role in various chemical and biological applications. Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another approach includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, amines, and substituted indole derivatives .
Scientific Research Applications
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar chemical properties.
6-Benzyloxyindole: Shares the benzyloxy group but lacks the carboxylic acid functionality.
Indole-3-carboxylic acid: Lacks the benzyloxy and methyl groups but retains the core indole structure.
Uniqueness
6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-methyl-6-phenylmethoxyindole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-18-10-15(17(19)20)14-8-7-13(9-16(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
KGRRXGJSVUCVKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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